



protocol for dissolving and storing Optovin solution

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Compound of Interest		
Compound Name:	Optovin	
Cat. No.:	B10761741	Get Quote

Application Notes: Dissolving and Storing Optovin

Introduction

Optovin is a photoactive small molecule that functions as a reversible TRPA1 (Transient Receptor Potential cation channel, subfamily A, member 1) activator.[1][2] It enables the light-mediated control of endogenous TRPA1 channels, making it a valuable tool in optogenetics and neuroscience research for controlling neuronal activity in non-transgenic systems.[1][3] **Optovin** is activated by violet light (peak absorbance ~415 nm) and its effects are dependent on this photoactivation.[1][4] Proper preparation and storage of **Optovin** solutions are critical to ensure its stability, potency, and the reproducibility of experimental results. These protocols provide detailed guidelines for the dissolution and storage of **Optovin** for research applications.

Quantitative Data Summary

The following tables summarize the key properties and recommended storage conditions for **Optovin**.

Table 1: Solubility and Physicochemical Properties



Property	Value	Source(s)
Molecular Weight	315.41 g/mol	[5][6]
Appearance	Yellow powder	[6]
Primary Solvent	Dimethyl Sulfoxide (DMSO)	[5][7]
Solubility in DMSO	Up to 100 mg/mL (or ~317 mM)	[5][6]
Solubility in Water	Insoluble	[5]
Solubility in Ethanol	Insoluble	[5]
EC50	~2 μM (for motor excitation in zebrafish)	[1][4]

Table 2: Recommended Storage Conditions

Form	Solvent	Temperature	Duration	Source(s)
Solid Powder	N/A	-20°C	Up to 3 years	[5]
Stock Solution	DMSO	-80°C	Up to 1-2 years	[5][8]
Stock Solution	DMSO	-20°C	Up to 1 year	[5][8]
Working Aliquots	DMSO	-20°C	Up to 1 month	[5][9]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Optovin Stock Solution (e.g., 50 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be diluted to final working concentrations for various experiments.

Materials:

Optovin (solid powder)



- Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
- Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
- · Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

Methodology:

- Equilibration: Before opening, allow the vial of solid **Optovin** to equilibrate to room temperature for at least 60 minutes.[9] This prevents condensation of moisture, which can affect solubility and stability.
- Weighing: Weigh the desired amount of Optovin powder in a sterile microcentrifuge tube using an analytical balance.
 - Calculation Example: To prepare 1 mL of a 50 mM stock solution (MW = 315.41):
 - Mass (mg) = Molarity (mol/L) × Volume (L) × MW (g/mol) × 1000 (mg/g)
 - Mass (mg) = 0.050 mol/L × 0.001 L × 315.41 g/mol × 1000 mg/g = 15.77 mg
- Dissolution: Add the calculated volume of high-purity DMSO to the weighed **Optovin** powder.
 Use of fresh DMSO is recommended as absorbed moisture can reduce solubility.[5]
 - For the example above, add 1 mL of DMSO.
- Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear and yellow. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, light-protected (amber or foil-wrapped) vials.[5][8]
 [9] Aliquot volumes should be appropriate for your typical experiments (e.g., 10-50 μL).



Storage: Store the aliquots at -20°C for short-to-mid-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5][8]

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

Optovin is insoluble in aqueous media, but working solutions can be prepared by diluting the DMSO stock solution into the final aqueous buffer or medium. It is crucial to ensure the final DMSO concentration is low and compatible with the experimental system (typically <1%).

Materials:

- Concentrated Optovin stock solution in DMSO (from Protocol 1)
- Sterile aqueous buffer or cell culture medium
- · Sterile tubes and micropipettes

Methodology:

- Thawing: Retrieve a single aliquot of the concentrated Optovin stock solution from the freezer. Thaw it completely at room temperature, protected from light.
- Dilution: Add the required volume of the Optovin stock solution to your final experimental buffer or medium. It is critical to add the DMSO stock to the aqueous solution while vortexing or mixing to prevent precipitation.
 - Calculation Example: To prepare 10 mL of a 10 μM working solution from a 50 mM stock:
 - Use the dilution formula: M₁V₁ = M₂V₂
 - $(50,000 \, \mu\text{M}) \times V_1 = (10 \, \mu\text{M}) \times (10 \, \text{mL})$
 - $V_1 = (10 \,\mu\text{M} \times 10 \,\text{mL}) / 50,000 \,\mu\text{M} = 0.002 \,\text{mL} = 2 \,\mu\text{L}$
 - Add 2 μL of the 50 mM stock to 10 mL of the aqueous medium.



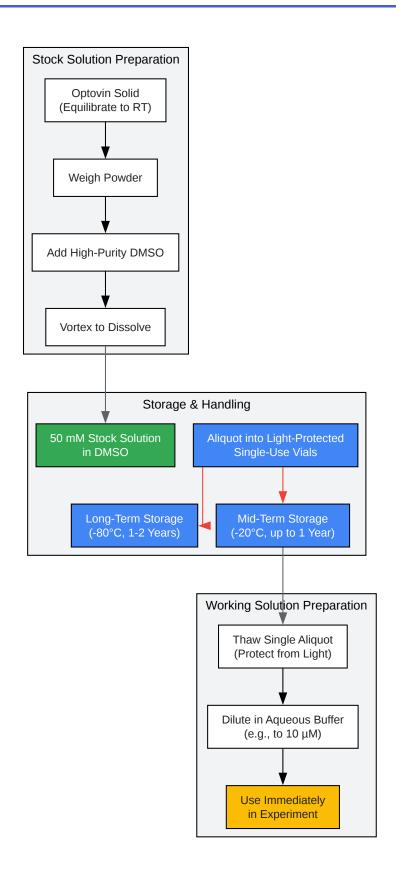
- Final DMSO Concentration: Verify that the final DMSO concentration is not toxic to your system.
 - \circ In the example above, the final DMSO concentration is (2 μL / 10,000 μL) × 100% = 0.02%, which is well-tolerated by most cell cultures.
- Use: Use the freshly prepared working solution immediately.[9] Since **Optovin** is photoactive, all incubations prior to the intended light activation should be performed in the dark.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the recommended workflow for preparing and storing **Optovin** solutions.





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Caption: Workflow for preparing and storing **Optovin** solutions.



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